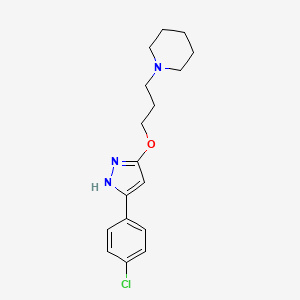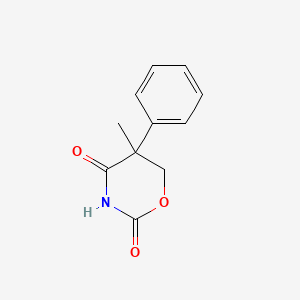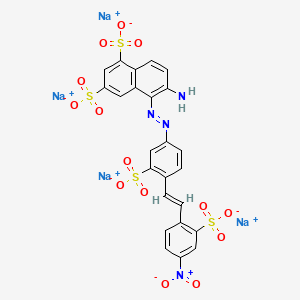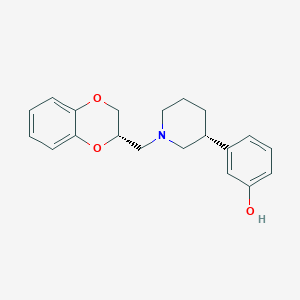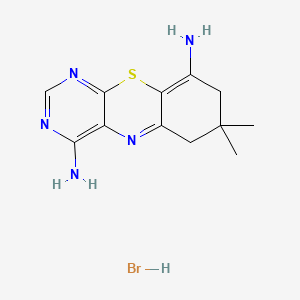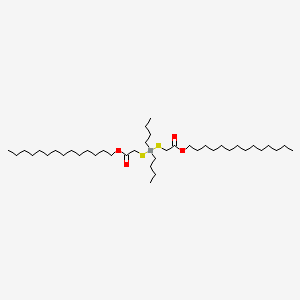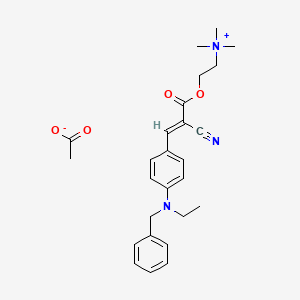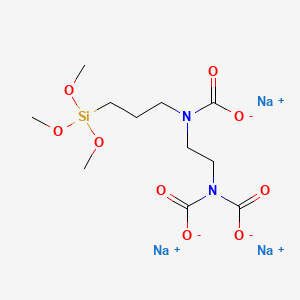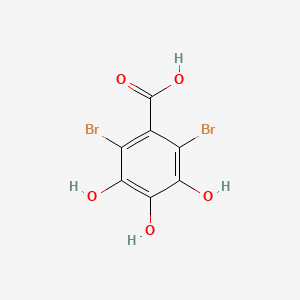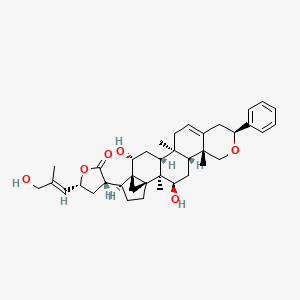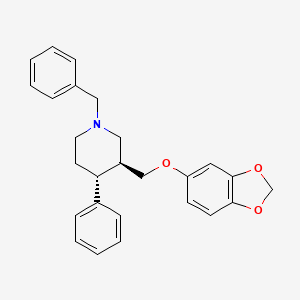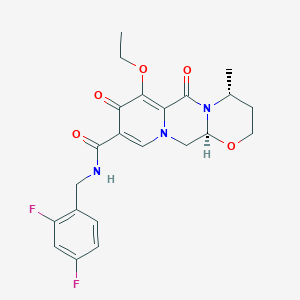
O-Ethyl Dolutegravir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl Dolutegravir: is a derivative of Dolutegravir, an antiretroviral medication used primarily in the treatment of HIV/AIDS. Dolutegravir is known for its role as an integrase strand transfer inhibitor (INSTI), which prevents the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. This compound is a modified form of this compound, designed to potentially enhance its pharmacokinetic properties and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl Dolutegravir typically involves the ethylation of Dolutegravir. The process can be summarized as follows:
Starting Material: Dolutegravir is used as the starting material.
Ethylation Reaction: The hydroxyl group of Dolutegravir is ethylated using ethylating agents such as ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent quality.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl Dolutegravir can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl aldehyde or ethyl carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-Ethyl Dolutegravir has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of ethylation on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential to enhance the efficacy of HIV treatment by improving drug absorption and stability.
Medicine: Explored as a potential alternative to Dolutegravir with improved properties.
Industry: Used in the development of new antiretroviral formulations and drug delivery systems.
Wirkmechanismus
O-Ethyl Dolutegravir exerts its effects by inhibiting the HIV integrase enzyme. This enzyme is responsible for integrating viral DNA into the host genome, a crucial step in the HIV replication cycle. By blocking this enzyme, this compound prevents the replication of the virus, thereby reducing the viral load in the patient.
Molecular Targets and Pathways
HIV Integrase: The primary target of this compound.
Pathways: Inhibition of the integrase enzyme disrupts the integration of viral DNA, preventing the formation of new viral particles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dolutegravir: The parent compound, widely used in HIV treatment.
Raltegravir: Another integrase inhibitor used in HIV therapy.
Elvitegravir: Similar to Dolutegravir, used in combination therapies for HIV.
Uniqueness of O-Ethyl Dolutegravir
This compound is unique due to its ethyl modification, which may enhance its pharmacokinetic properties, such as increased bioavailability and stability. This modification aims to improve the overall efficacy of the drug compared to its parent compound, Dolutegravir.
Eigenschaften
CAS-Nummer |
1802141-49-6 |
|---|---|
Molekularformel |
C22H23F2N3O5 |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-ethoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C22H23F2N3O5/c1-3-31-20-18-22(30)27-12(2)6-7-32-17(27)11-26(18)10-15(19(20)28)21(29)25-9-13-4-5-14(23)8-16(13)24/h4-5,8,10,12,17H,3,6-7,9,11H2,1-2H3,(H,25,29)/t12-,17+/m1/s1 |
InChI-Schlüssel |
MQZSNSSKVHOHIA-PXAZEXFGSA-N |
Isomerische SMILES |
CCOC1=C2C(=O)N3[C@@H](CCO[C@H]3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C |
Kanonische SMILES |
CCOC1=C2C(=O)N3C(CCOC3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


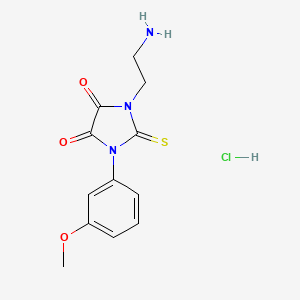
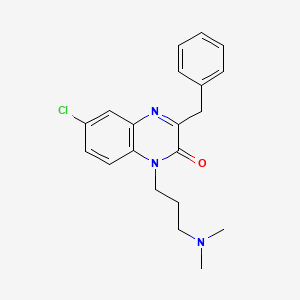
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
